1-Boc-3-ethynyl-3-hydroxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCVJBKPWSSTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Boc 3 Ethynyl 3 Hydroxypiperidine
Retrosynthetic Strategies for the 3,3-Disubstituted Piperidine (B6355638) Core
A retrosynthetic analysis of 1-Boc-3-ethynyl-3-hydroxypiperidine logically disconnects the molecule at the C-3 position. The most direct and efficient strategy identifies N-Boc-3-piperidone as the key precursor. The carbon-carbon bond of the ethynyl (B1212043) group and the carbon-oxygen bond of the hydroxyl group can both be traced back to the carbonyl group of this piperidone intermediate.
This disconnection approach is advantageous as it allows for the simultaneous installation of both the ethynyl and hydroxyl functionalities in a single, highly effective step: the nucleophilic addition of an acetylide anion to the ketone. This simplifies the synthetic sequence and avoids complex manipulations of a pre-existing hydroxyl group. The starting material, N-Boc-3-piperidone, is a commercially available compound or can be readily synthesized from precursors like 3-hydroxypiperidine (B146073) or 1-benzyl-3-piperidone. chemicalbook.comgoogle.com
Chemical Synthesis Approaches
The forward synthesis, based on the retrosynthetic analysis, converges on the alkynylation of N-Boc-3-piperidone as the pivotal transformation.
The installation of the ethynyl group (a carbon-carbon triple bond) at the C-3 position is achieved through a nucleophilic addition reaction to the carbonyl of N-Boc-3-piperidone. This reaction transforms the sp²-hybridized ketone carbon into a quaternary sp³-hybridized carbon center bearing both the newly introduced alkyne and a hydroxyl group.
The core of the synthesis is the ethynylation of a ketone, a classic and well-established transformation in organic chemistry for forming propargylic alcohols. wikipedia.org In this specific case, the ketone is N-Boc-3-piperidone. The reaction involves the attack of a nucleophilic acetylide species on the electrophilic carbonyl carbon. Upon acidic or aqueous workup, the resulting alkoxide is protonated to yield the final tertiary alcohol, this compound. This method is highly effective for the addition of acetylides to ketones. wikipedia.org A variety of reagents can be employed to generate the necessary acetylide nucleophile.
The success of the alkynylation hinges on the generation of the ethynyl nucleophile. Several strategies exist for installing this sp-hybridized carbon chain:
Use of Acetylene (B1199291) Gas: Acetylene gas can be bubbled through a suspension of a strong base, such as an alkali metal amide (e.g., lithium amide), in a suitable solvent like a liquid ether. google.com This deprotonates the acetylene to form a metal acetylide in situ, which then reacts with the ketone.
Grignard Reagents: Ethynylmagnesium halides (e.g., ethynylmagnesium bromide) are common and commercially available reagents for this transformation. They are typically used in an ether solvent like tetrahydrofuran (B95107) (THF).
Lithium Acetylides: n-Butyllithium can be used to deprotonate a source of acetylene, such as ethyl propiolate, at low temperatures (-78 °C) to form the corresponding lithium acetylide, which is then added to the ketone. wikipedia.org
Protected Alkynes: Alternatively, silylated alkynes like (trimethylsilyl)acetylene can be used. The TMS-acetylide is generated using a strong base and added to the ketone. This approach often provides good yields and is followed by a deprotection step (e.g., with a fluoride (B91410) source or base) to reveal the terminal alkyne.
The following table summarizes a typical approach for the key alkynylation step.
| Substrate | Reagent | Solvent | Conditions | Product |
| N-Boc-3-piperidone | Ethynylmagnesium bromide | Tetrahydrofuran (THF) | 0 °C to room temperature | This compound |
In the primary synthetic route to this compound, the hydroxyl group is not installed in a separate step but is formed concurrently with the introduction of the ethynyl group. The oxygen atom of the C-3 hydroxyl group originates directly from the carbonyl oxygen of the N-Boc-3-piperidone precursor. The nucleophilic attack by the acetylide anion breaks the pi-bond of the carbonyl, and the subsequent protonation of the resulting alkoxide intermediate during workup yields the tertiary alcohol.
While not the direct route to the target compound, understanding general methods for introducing a hydroxyl group at the C-3 position of a piperidine ring provides valuable context. Several strategies have been developed for this purpose.
Reduction of 3-Piperidones: The most common method for synthesizing 3-hydroxypiperidines is the reduction of the corresponding 3-piperidone. ketonepharma.com This can be achieved with various reducing agents. For instance, N-Boc-3-piperidone can be asymmetrically reduced to (S)-1-Boc-3-hydroxypiperidine using ketoreductase enzymes, often coupled with a cofactor regeneration system like glucose dehydrogenase, achieving high conversion and enantiomeric excess. chemicalbook.commdpi.comresearchgate.net Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are also widely used to produce the racemic alcohol. google.comketonepharma.com
Hydroxylation of Pyridine (B92270) Precursors: An alternative strategy involves the C3-hydroxylation of a pyridine ring, followed by the reduction of the aromatic ring to a piperidine. A photochemical valence isomerization of pyridine N-oxides can achieve a formal C3-selective hydroxylation. nih.gov The resulting 3-hydroxypyridine (B118123) can then be hydrogenated to yield 3-hydroxypiperidine.
Biocatalytic C-H Oxidation: Modern approaches include the direct, enzyme-catalyzed C-H oxidation of the piperidine ring. chemistryviews.org While challenging, enzymes have been identified that can hydroxylate 3-carboxylated piperidines, showcasing a pathway for direct functionalization without a pre-installed carbonyl group. chemistryviews.org
The table below summarizes these general approaches.
| Precursor | Method | Reagents/Catalyst | Key Features |
| N-Boc-3-piperidone | Asymmetric Biocatalytic Reduction | Ketoreductase (KRED), Glucose Dehydrogenase (GDH), NADP⁺ | High enantioselectivity, mild conditions. mdpi.com |
| 3-Piperidone | Chemical Reduction | Sodium Borohydride (NaBH₄) | Yields racemic 3-hydroxypiperidine, cost-effective. google.comketonepharma.com |
| Pyridine N-Oxide | Photochemical Isomerization & Reduction | Hg lamp irradiation, then hydrogenation (e.g., H₂, Pd/C) | Accesses C-3 hydroxylated core from pyridine. nih.gov |
| N-Boc-piperidine | Direct C-H Oxidation | Enzymes (e.g., hydroxylases) | Direct functionalization of C-H bond, high regioselectivity. chemistryviews.org |
Hydroxyl Group Installation at C-3
Stereo- and Regioselective Hydroxyl Introduction
The precise placement of the hydroxyl group at the C3 position of the piperidine ring is a critical step in the synthesis of this compound. Achieving both stereoselectivity and regioselectivity is paramount for the synthesis of the desired enantiomerically pure product.
One common strategy involves the reduction of a precursor ketone, N-Boc-3-piperidone. While catalytic hydrogenation can produce the racemic 1-Boc-3-hydroxypiperidine, this method lacks stereocontrol and necessitates a subsequent resolution step, which can be inefficient. To overcome this, significant research has focused on asymmetric reduction methods.
Biocatalytic approaches using ketoreductases (KREDs) have emerged as a powerful tool for the stereoselective introduction of the hydroxyl group. These enzymes exhibit high enantioselectivity, leading to the formation of the desired (S)- or (R)-1-Boc-3-hydroxypiperidine with excellent optical purity. For instance, studies have demonstrated the use of ketoreductase enzymes, baker's yeast, and various microbial cells to achieve the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine from N-1-Boc-3-piperidone. The use of recombinant E. coli co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration has been shown to be a highly efficient method for producing (S)-N-Boc-3-hydroxypiperidine.
Rhodium-catalyzed C-H insertion reactions have also been explored for the functionalization of piperidine derivatives, offering a pathway to introduce substituents at specific positions. The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the amine protecting group. While not directly demonstrated for hydroxyl introduction at the C3 position to form the target compound, this methodology highlights the potential for direct C-H functionalization as a route to substituted piperidines.
Convergent Synthesis of the this compound Scaffold
Convergent synthetic strategies offer an efficient approach to complex molecules like this compound by assembling pre-functionalized fragments. A key convergent step in many syntheses is the ethynylation of a suitably protected 3-piperidone precursor.
The general and widely adopted method involves the nucleophilic addition of an ethynyl group to N-Boc-3-piperidone. This is typically achieved using ethynylmagnesium bromide or lithium acetylide. This addition creates the desired tertiary alcohol and introduces the ethynyl functionality in a single, convergent step.
Role of the Boc Protecting Group in Synthetic Efficiency and Selectivity
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role throughout the synthesis of this compound, influencing both efficiency and selectivity.
Activation and Solubilization: The Boc group activates the piperidine ring for certain reactions and enhances the solubility of intermediates in organic solvents, facilitating purification and handling.
Directing Group and Stereocontrol: The steric bulk of the Boc group can influence the stereochemical outcome of reactions at adjacent positions. In some cases, it can direct incoming reagents to a specific face of the molecule, thereby enhancing diastereoselectivity.
Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic conditions, as well as catalytic hydrogenation. Its key advantage lies in its lability under mild acidic conditions (e.g., using trifluoroacetic acid), allowing for selective deprotection without affecting other sensitive functional groups. This orthogonality is critical in multi-step syntheses.
Conformational Lock: The Boc group can influence the conformational equilibrium of the piperidine ring. Studies on Boc-protected piperidine derivatives have shown that the carbamate (B1207046) group can exhibit restricted rotation, which can impact the reactivity and spectroscopic properties of the molecule.
Stereoselective Synthesis of Enantiopure this compound
The biological activity of many pharmaceuticals is dependent on their
Asymmetric Catalysis in C-C and C-O Bond Formation
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex chiral molecules. In the context of this compound synthesis, these methods often involve the asymmetric addition of an ethynyl group to the prochiral ketone, N-Boc-3-piperidone.
While direct transition metal-catalyzed asymmetric ethynylation of N-Boc-3-piperidone is a plausible route, much of the documented research has focused on the asymmetric reduction of the corresponding ketone to the chiral alcohol, (S)-1-Boc-3-hydroxypiperidine, which can then be further functionalized. Nevertheless, the principles of asymmetric transition metal catalysis are highly relevant. Copper-catalyzed asymmetric coupling reactions, for instance, have proven effective in creating carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. beilstein-journals.org These systems often employ chiral ligands to control the stereochemical outcome of the reaction. For example, copper-catalyzed asymmetric intramolecular Ullmann C-N coupling has been used to generate chiral indolines and tetrahydroquinolines with excellent enantiomeric excess (>99% ee). beilstein-journals.org Such catalytic systems, potentially adaptable for the direct asymmetric ethynylation of N-Boc-3-piperidone, represent a promising area for future research.
Another relevant approach involves the use of palladium catalysts. While some palladium systems have shown limitations in substrate scope and enantioselectivity for certain transformations, recent advancements have demonstrated their efficiency in forming chiral centers under mild conditions. beilstein-journals.org The development of novel ligands and catalytic systems continues to expand the utility of transition metal catalysis in asymmetric synthesis.
Biocatalytic Strategies for Functional Group Transformations
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral compounds. chemicalbook.com The high stereoselectivity, regioselectivity, and mild reaction conditions offered by enzymes and whole-cell systems make them particularly attractive for pharmaceutical intermediate synthesis. derpharmachemica.com
The asymmetric reduction of N-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine is a well-established and highly efficient biocatalytic transformation. chemicalbook.com Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. derpharmachemica.comresearchgate.net
Several studies have reported the successful use of recombinant KREDs for this purpose. For example, a thermostable aldo-keto reductase (AKR), AKR-43, demonstrated high activity and enantioselectivity in the production of (S)-1-Boc-3-hydroxypiperidine from N-Boc-3-piperidone, with no observed substrate inhibition. nih.gov In another study, screening of various ketoreductases identified KRED 110 as highly effective, achieving complete conversion of the substrate. derpharmachemica.com The use of isolated enzymes allows for a more controlled reaction environment and can lead to very high enantiomeric excess (>99% ee). researchgate.net
Table 1: Comparison of Different Ketoreductases in the Synthesis of (S)-1-Boc-3-hydroxypiperidine
| Enzyme/Catalyst | Substrate Concentration | Conversion/Yield | Enantiomeric Excess (ee) | Reaction Time | Reference |
| KRED 110 | 10 g/L | Complete Conversion | High | 3-4 hours | derpharmachemica.com |
| Recombinant KRED | 100 g/L | >95% | >99% | Not specified | researchgate.net |
| AKR-43 | 16% (w/w) | High | >99% | 16 hours | nih.gov |
| Daucus carota | Not specified | 73% | 95% | Not specified | researchgate.net |
Whole-Cell Biotransformations for Chiral Synthesis
Whole-cell biotransformations offer several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors and protection of the enzyme within its natural cellular environment. researchgate.netmatec-conferences.org Various microorganisms have been employed for the asymmetric reduction of N-Boc-3-piperidone.
Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been successfully used for this transformation, yielding the (S)-enantiomer with high selectivity. derpharmachemica.comresearchgate.net Studies have also utilized recombinant Escherichia coli cells expressing specific ketoreductases. mdpi.comchemicalbook.com For instance, co-expressing a ketoreductase and a glucose dehydrogenase in E. coli has been shown to significantly improve the reaction efficiency. mdpi.com Another study employed the whole cells of Pichia pastoris SIT2014, achieving a final yield of 85.4% and an enantiomeric excess of over 99% for (S)-1-Boc-3-hydroxypiperidine. matec-conferences.orgresearchgate.net
Table 2: Whole-Cell Biotransformations for (S)-1-Boc-3-hydroxypiperidine Synthesis
| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| Baker's Yeast | 40 g/L | 90-95% | High | derpharmachemica.com |
| E. coli BL21(DE3)/pEASY-E2-recr | 1.5 M | 98.08% | >99% | chemicalbook.com |
| Pichia pastoris SIT2014 | Not specified | 85.4% | >99% | matec-conferences.orgresearchgate.net |
| Recombinant E. coli | 500 mM | 96.2% conversion | >99% | researchgate.net |
Cofactor Regeneration Systems in Biocatalysis
The high cost of nicotinamide (B372718) cofactors such as NAD(P)H necessitates their in-situ regeneration for large-scale biocatalytic processes. illinois.eduillinois.edu Cofactor regeneration can be achieved through two main strategies: substrate-coupled and enzyme-coupled systems. mdpi.com
In a substrate-coupled system, a single enzyme with dual activity catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, such as isopropanol (B130326) or ethanol. mdpi.comchemicalbook.com This approach simplifies the reaction setup.
The more common enzyme-coupled system involves a second enzyme, a dehydrogenase, to regenerate the cofactor. mdpi.com Glucose dehydrogenase (GDH) is frequently used for this purpose, as it can efficiently regenerate both NADH and NADPH using glucose as an inexpensive sacrificial substrate. nih.govmdpi.com The co-expression of the primary ketoreductase and GDH within the same host cell is a particularly effective strategy, as it ensures the proximity of the enzymes and avoids the need to add and proportion two separate enzymes. mdpi.com This co-expression can significantly shorten the reaction time compared to using singly expressed enzymes. mdpi.com
To maximize the efficiency and yield of biocatalytic reactions, it is crucial to optimize various parameters. mdpi.com
pH: The pH of the reaction medium significantly affects enzyme activity and stability. For the synthesis of (S)-1-Boc-3-hydroxypiperidine using a recombinant E. coli system, the optimal pH was found to be 6.5, at which the conversion reached 99.3% after 24 hours. mdpi.com In another study using a thermostable aldo-keto reductase, the optimal pH was determined to be 7.5. nih.gov
Temperature: Temperature influences the rate of enzymatic reactions. An optimal temperature of 35°C was identified for a system using a co-expressed ketoreductase and glucose dehydrogenase, resulting in a 99.1% conversion. mdpi.com Another study found that optimizing the temperature shortened the reaction time to 3-4 hours. derpharmachemica.com
Substrate Concentration: High substrate concentrations are desirable for industrial applications but can lead to substrate inhibition of the enzyme. Researchers have successfully performed reactions at substrate concentrations as high as 100 g/L and even 1.5 M (approximately 300 g/L) by optimizing other reaction conditions and using robust biocatalysts. researchgate.netchemicalbook.com
Cofactor and Co-substrate Concentration: The concentration of the cofactor and any co-substrates used for regeneration must also be optimized. For example, the optimal concentration of NADP+ was found to be 0.2 g/L in one study. mdpi.com
Alternative and Emerging Synthetic Methodologies
Beyond the established biocatalytic routes, alternative synthetic strategies for chiral 1-Boc-3-hydroxypiperidine are being explored. One such method involves starting from a cheap, chiral raw material, (R)-glyceraldehyde acetonide. google.com This approach avoids the need for a resolution step. The synthesis proceeds through a multi-step sequence including a Wittig reaction, palladium-carbon catalyzed reduction of a double bond, deprotection, selective tosylation, Raney nickel-catalyzed reductive cyclization of a nitrile group, and finally, Boc protection of the piperidine nitrogen. google.com This method highlights the ongoing efforts to develop more atom-economical and cost-effective synthetic routes.
Chemical Reactivity and Derivatization of 1 Boc 3 Ethynyl 3 Hydroxypiperidine
Transformations at the Ethynyl (B1212043) Group
The terminal alkyne is a highly versatile functional group, amenable to cycloadditions, cross-coupling reactions, additions, and reductions.
The copper(I)-catalyzed reaction between a terminal alkyne, such as that in 1-Boc-3-ethynyl-3-hydroxypiperidine, and an organic azide (B81097) is the cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its high efficiency, stereospecificity, mild reaction conditions, and broad substrate scope, leading specifically to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov
The process involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide through a stepwise mechanism involving a six-membered copper metallacycle intermediate. organic-chemistry.org This intermediate rearranges and, upon protonolysis, yields the stable triazole ring, regenerating the catalyst. organic-chemistry.org The resulting triazole ring is not merely a linker; it can participate in hydrogen bonding and dipole interactions, making it a valuable pharmacophore in drug design. nih.gov Given the reliability and biocompatibility of this reaction, it is a primary method for conjugating the this compound scaffold to other molecules, including biomolecules like DNA. nih.govnih.gov
Table 1: General Conditions for CuAAC Reaction
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Copper(I) source, e.g., CuI, CuSO₄/Sodium Ascorbate |
| Ligand | Often not required, but can be used (e.g., DIPEA) organic-chemistry.org |
| Solvent | Aqueous or organic solvents (e.g., CH₂Cl₂, THF, water) organic-chemistry.orgmdpi.com |
| Temperature | Room temperature organic-chemistry.orgmdpi.com |
| Reactants | This compound, Organic Azide (R-N₃) |
| Product | 1-Boc-3-hydroxy-3-(1-substituted-1H-1,2,3-triazol-4-yl)piperidine |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira reaction is particularly relevant for terminal alkynes like that found in this compound. wikipedia.orgorganic-chemistry.org
The Sonogashira coupling creates a bond between a terminal alkyne (an sp-hybridized carbon) and an aryl or vinyl halide (an sp²-hybridized carbon). wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, like CuI, along with a mild amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The mild conditions, often at room temperature, and tolerance for various functional groups make it highly applicable in the synthesis of complex molecules and pharmaceuticals. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper contamination. organic-chemistry.orgnih.gov This reaction allows for the direct attachment of aryl, heteroaryl, or vinyl substituents to the ethynyl group of the piperidine (B6355638) scaffold.
While the Heck reaction also involves a palladium catalyst, it is primarily used for coupling alkenes with aryl or vinyl halides. The Sonogashira reaction remains the premier choice for the direct functionalization of terminal alkynes.
Table 2: Typical Sonogashira Coupling Reaction Parameters
| Component | Example | Purpose |
|---|---|---|
| Substrates | This compound, Aryl/Vinyl Halide (e.g., Iodobenzene) | Reactants for C(sp)-C(sp²) bond formation |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Primary catalyst for the cross-coupling cycle |
| Cu Co-catalyst | CuI wikipedia.org | Activates the alkyne and increases reaction rate |
| Base | Amine base (e.g., Et₃N, DIPEA) | Neutralizes HX produced and aids in catalyst cycle |
| Solvent | THF, DMSO, Dioxane organic-chemistry.orgnih.gov | Reaction medium |
The carbon-carbon triple bond of the ethynyl group can undergo hydration to yield a ketone. This transformation is typically achieved under acidic conditions, often with the aid of a mercury(II) salt (e.g., HgSO₄) as a catalyst. The reaction proceeds via the formation of an intermediate enol, which rapidly tautomerizes to the more stable keto form.
For this compound, this reaction would convert the ethynyl group into an acetyl group, yielding 1-Boc-3-acetyl-3-hydroxypiperidine. This ketone product can then serve as a handle for further derivatization, such as reductive amination or aldol (B89426) reactions.
The ethynyl group can be selectively reduced to either an alkene or a fully saturated alkane, depending on the reagents and conditions employed. libretexts.org
Complete Reduction to Alkane: Catalytic hydrogenation using catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Raney-Ni) will fully reduce the alkyne to an alkane. libretexts.orglumenlearning.com This process adds two equivalents of hydrogen across the triple bond, resulting in the formation of 1-Boc-3-ethyl-3-hydroxypiperidine.
Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly used for the syn-addition of one equivalent of hydrogen, yielding a cis-alkene. libretexts.orglumenlearning.comkhanacademy.org This would transform the ethynyl group into a vinyl group with cis stereochemistry.
Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, can produce a trans-alkene. libretexts.orglumenlearning.comkhanacademy.org This reaction proceeds through a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion before being protonated. khanacademy.org
Table 3: Selective Reduction of the Ethynyl Group
| Desired Product | Reagents/Catalyst | Stereochemistry | Resulting Functional Group |
|---|---|---|---|
| Alkane | H₂, Pd/C (or Pt, Raney-Ni) | N/A | Ethyl |
| cis-Alkene | H₂, Lindlar's Catalyst | cis (Syn-addition) | Vinyl |
| trans-Alkene | Na, liquid NH₃ | trans (Anti-addition) | Vinyl |
Reactions Involving the Hydroxyl Group at C-3
The tertiary hydroxyl group at the C-3 position of the piperidine ring is another site for functionalization. Although sterically hindered, it can undergo reactions typical of alcohols.
The hydroxyl group can be converted into esters or ethers. These transformations are useful for installing different protecting groups or for linking the piperidine core to other molecular fragments.
Esterification: The formation of an ester can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions, or with a carboxylic acid under acidic catalysis (Fischer esterification). This reaction attaches an acyl group to the C-3 oxygen.
Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O-C bond.
These reactions allow for the introduction of a vast array of functionalities, further expanding the synthetic utility of the this compound scaffold.
Oxidation to Carbonyl Compounds and Subsequent Transformations
The oxidation of the tertiary alcohol in this compound to a simple carbonyl compound (a ketone) at the C3 position is not a direct or straightforward process. Unlike secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon and are therefore resistant to direct oxidation under standard conditions (e.g., using chromium-based reagents or Swern oxidation) without cleavage of carbon-carbon bonds.
Transformations involving the tertiary propargylic alcohol would likely proceed through alternative oxidative pathways:
Oxidative Cleavage: Strong oxidizing agents could cleave the carbon-carbon bond between C3 and the ethynyl group, or the C2-C3 bond within the piperidine ring, leading to the formation of a ketone (1-Boc-3-piperidone) and other byproducts.
Meyer-Schuster or Rupe Rearrangement: Acid-catalyzed rearrangement of the tertiary propargylic alcohol could occur to form an α,β-unsaturated ketone. The Rupe rearrangement typically requires a terminal alkyne, while the Meyer-Schuster rearrangement occurs with internal alkynes. Given the terminal alkyne in the target molecule, the Rupe rearrangement could be a potential pathway, though it often requires harsh conditions that might affect the Boc protecting group.
In contrast, the oxidation of the secondary alcohol in the related compound 1-Boc-3-hydroxypiperidine to the corresponding ketone, 1-Boc-3-piperidone , is a well-established transformation. This reaction is a key step in many synthetic routes and can be achieved using various methods, including Oppenauer oxidation. google.com
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
Nucleophilic substitution at the tertiary C3 carbon of this compound presents significant steric and electronic challenges. The hydroxyl group is a poor leaving group and would first require activation, for instance, by protonation under acidic conditions or conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide.
However, even with an activated leaving group, SN2 reactions are highly disfavored at a sterically hindered tertiary center. SN1-type reactions might be possible via a stabilized tertiary carbocation, but this pathway would likely be complicated by competing elimination reactions, leading to the formation of an enyne or other unsaturated products. The acidic conditions often required for these reactions could also lead to the unintended removal of the acid-labile N-Boc protecting group.
For the analogous secondary alcohol in (R)-1-Boc-3-hydroxypiperidine , the hydroxyl group can serve as a nucleophile in reactions, such as in the synthesis of piperidinyl butyrates. fishersci.cachemicalbook.com Direct substitution of the hydroxyl group is less common and would similarly require activation.
Chemical Modifications of the Piperidine Ring and Nitrogen Atom
N-Boc Deprotection and Subsequent Amine Functionalization (e.g., N-Alkylation, N-Acylation)
The removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen is a standard and predictable transformation that should proceed readily for this compound. This reaction is typically accomplished under acidic conditions, which cleave the carbamate (B1207046) to release the free secondary amine, tert-butanol, and carbon dioxide.
Common reagents for this deprotection are strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like ethyl acetate or dioxane. chemicalbook.com Thermolytic methods using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) have also proven effective for deprotecting a wide range of N-Boc compounds and would likely be compatible here. researchgate.net
Once deprotected to form 3-ethynyl-3-hydroxypiperidine , the resulting secondary amine is a versatile nucleophile for subsequent functionalization:
N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. The regioselective alkylation at the nitrogen atom is generally efficient. odu.edu
N-Acylation: The amine can be readily acylated using acyl chlorides, acid anhydrides, or through amide coupling reactions with carboxylic acids activated by standard coupling agents (e.g., HATU, HOBt). google.comresearchgate.net These reactions are typically performed in the presence of a base to neutralize the acid byproduct.
The table below summarizes general conditions for N-Boc deprotection that are expected to be applicable to this compound based on literature for analogous compounds.
| Reagent/Method | Solvent | Temperature | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | researchgate.net |
| Hydrogen Chloride (HCl) | Ethyl Acetate / Dioxane | Room Temperature | 1 - 16 hours | chemicalbook.com |
| Hexafluoroisopropanol (HFIP) | HFIP (reflux) | Reflux | 15 min - 5 hours | researchgate.net |
| Microwave-assisted (TFE/HFIP) | TFE or HFIP | 100-150 °C | 5 min - 1 hour | researchgate.net |
Stereochemical Integrity During Transformations
If a specific enantiomer of this compound is used, maintaining the stereochemical integrity of the chiral center at C3 is a critical consideration.
Reactions at Nitrogen or the Alkyne: Transformations that occur away from the chiral center, such as N-Boc deprotection, N-alkylation, N-acylation, and many reactions of the terminal alkyne (e.g., Sonogashira coupling, click chemistry), are not expected to affect the stereochemistry at C3.
Reactions at C3: Any reaction involving the breaking of bonds at the C3 stereocenter, such as a potential SN1-type substitution of the hydroxyl group, would likely lead to racemization through a planar carbocation intermediate. SN2 reactions, if they were to occur, would proceed with inversion of configuration.
For the related compound (S)-1-Boc-3-hydroxypiperidine , its use as a chiral intermediate in the synthesis of pharmaceuticals like Ibrutinib underscores the importance of maintaining stereochemical integrity during multi-step syntheses. chemicalbook.com Biocatalytic methods are often employed to produce this intermediate with high enantiomeric purity. mdpi.comresearchgate.netgoogle.com It is reasonable to assume that similar care would be required for reactions involving chiral this compound.
Strategic Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
While direct evidence for the specific use of 1-Boc-3-ethynyl-3-hydroxypiperidine in constructing quaternary stereocenters is limited in the provided search results, the closely related 1-Boc-3-hydroxypiperidine is a recognized building block for complex molecules. The hydroxyl group at the 3-position provides a handle for further functionalization, which is a key aspect in the synthesis of intricate molecular frameworks. The development of methods for the enantioselective formation of stereocenters is a significant area of research in organic chemistry, providing access to a wide array of enantioenriched, high-value small molecule building blocks. nih.gov
Scaffold for the Development of Piperidine-Based Chemical Probes and Ligands
The piperidine (B6355638) ring is a common motif in many biologically active compounds. chemicalbook.com The functionalized nature of 1-Boc-3-hydroxypiperidine makes it an attractive scaffold for the development of chemical probes and ligands. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of novel NLRP3 inhibitors. mdpi.com By modifying the piperidine core, researchers can systematically explore the structure-activity relationship of a compound and develop potent and selective probes to investigate biological processes.
Contributions to Diversification-Oriented Synthesis and Combinatorial Chemistry
Diversification-oriented synthesis aims to create a wide range of structurally diverse molecules from a common starting material. The functional groups on 1-Boc-3-hydroxypiperidine, the hydroxyl group and the Boc-protected amine, allow for a variety of chemical transformations. The hydroxyl group can be oxidized to a ketone or converted to other functional groups, while the Boc group can be removed to allow for further reactions at the nitrogen atom. This versatility makes it a valuable tool in combinatorial chemistry, where large libraries of related compounds are synthesized to screen for biological activity.
Role in the Synthesis of Pharmacologically Relevant Scaffolds and Intermediates for Bioactive Systems
1-Boc-3-hydroxypiperidine, particularly its chiral (S)-enantiomer, is a key intermediate in the synthesis of numerous pharmacologically active compounds. chemicalbook.comguidechem.com It is a crucial component in the synthesis of the anticancer drug Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies. chemicalbook.commdpi.comnih.gov The piperidine derivative is also utilized in the synthesis of drugs targeting various other conditions. google.com The synthesis of chiral piperidine derivatives is of great interest to the pharmaceutical industry due to their widespread presence in bioactive natural products and drugs. guidechem.com Both chemical and biocatalytic methods have been developed for the efficient and stereoselective synthesis of (S)-1-Boc-3-hydroxypiperidine, highlighting its industrial importance. chemicalbook.commdpi.comnih.govresearchgate.net
Theoretical and Computational Studies of 1 Boc 3 Ethynyl 3 Hydroxypiperidine
Conformational Analysis and Stereochemical Predictions
The piperidine (B6355638) ring is not planar and typically exists in a chair conformation to minimize steric and torsional strain. The introduction of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen and both an ethynyl (B1212043) and a hydroxyl group at the C3 position creates a complex conformational landscape.
Conformational Isomers: Computational methods, such as molecular mechanics (MM) and Density Functional Theory (DFT), would be employed to determine the most stable conformations. The primary equilibrium to consider is the chair-chair interconversion. For the piperidine ring, the key question is the axial versus equatorial orientation of the substituents at C3.
Axial vs. Equatorial Substituents: The large ethynyl and hydroxyl groups at the C3 position would be subject to steric interactions. A computational analysis would predict the relative energies of the two primary chair conformers: one with the hydroxyl group in the axial position and the ethynyl group equatorial, and the other with the roles reversed. Generally, larger groups prefer the equatorial position to avoid 1,3-diaxial interactions. DFT calculations would quantify this energy difference (ΔG).
Stereochemical Predictions: The synthesis of this compound from N-Boc-3-piperidone results in a chiral center at the C3 position. If a chiral catalyst is not used, a racemic mixture of (R)- and (S)-1-Boc-3-ethynyl-3-hydroxypiperidine is formed. Computational modeling can be used to predict which stereoisomer might be favored in a stereoselective reaction by calculating the transition state energies for the formation of each enantiomer.
| Parameter | Predicted Finding | Computational Method |
| Ring Conformation | The chair form is the most stable. | Molecular Mechanics (MM), DFT |
| C3 Substituent | The larger ethynyl group is predicted to favor the equatorial position. | DFT Energy Calculations |
| N-Boc Rotation Barrier | A moderate rotational barrier, influencing conformer populations. | Variable Temperature NMR simulation, DFT |
| Stereoisomer Stability | (R) and (S) enantiomers are energetically identical. | DFT Energy Calculations |
Reaction Mechanism Investigations for Synthesis and Derivatization Pathways
Theoretical chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including transition states and intermediates.
Synthesis Pathway: The most common synthesis of 1-Boc-3-ethynyl-3-hydroxypiperidine involves the addition of an ethynyl nucleophile (like lithium acetylide or ethynylmagnesium bromide) to the ketone of N-Boc-3-piperidone. DFT calculations can model this nucleophilic addition.
Transition State Analysis: Computational models would identify the transition state structure of the ethynyl group attacking the carbonyl carbon. By calculating the activation energy, one can predict the reaction kinetics. This analysis helps in understanding how factors like solvent and temperature affect the reaction rate.
Stereoselectivity Mechanism: If a chiral ligand is used to achieve an asymmetric synthesis, computational docking and transition state calculations can explain the origin of the enantioselectivity. The model would show how the chiral complex preferentially blocks one face of the ketone, leading to the formation of one enantiomer over the other. Molecular simulations have been used to understand the enantioselectivity in the reduction of N-Boc-3-piperidone, a closely related reaction. nih.gov
Derivatization Pathways: The ethynyl and hydroxyl groups are key handles for further chemical modification.
Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." Quantum chemical calculations can model the catalytic cycle of this reaction to understand the role of the copper catalyst and predict the regioselectivity of triazole formation.
Substitution/Elimination: The hydroxyl group can be derivatized or eliminated. DFT can predict whether an S_N1 or S_N2 substitution is more likely upon activation of the hydroxyl group and can also model the transition states for elimination reactions.
Molecular Modeling for Structure-Activity Relationship (SAR) Studies of Derivatives
Should derivatives of this compound show biological activity, molecular modeling becomes crucial for understanding and optimizing their interaction with a biological target, such as an enzyme or a receptor. nih.gov
Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features required for biological activity. For this molecule, key features would likely include the hydrogen bond donor/acceptor (hydroxyl group), a hydrophobic region (Boc group), and a region for π-π or hydrophobic interactions (ethynyl group). nih.gov
Molecular Docking: Derivatives of this compound can be computationally "docked" into the active site of a target protein. This process predicts the binding mode and affinity (docking score) of the molecule. For example, similar piperidine-based structures have been studied as inhibitors of various enzymes, where docking helps to visualize interactions with key amino acid residues. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and electronic properties would be calculated and correlated with their measured activity to build a predictive model. This model can then be used to design new, more potent analogs. mdpi.com
| Modeling Technique | Application to Derivatives | Expected Outcome |
| Pharmacophore Mapping | Identify essential features for biological activity. | A 3D model showing key H-bond, hydrophobic, and aromatic/alkyne interaction points. |
| Molecular Docking | Predict binding pose and affinity in a protein active site. | Visualization of binding interactions and a ranked list of potential inhibitors. |
| QSAR | Correlate structural properties with activity. | A predictive equation to guide the design of new derivatives with enhanced potency. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly DFT, provide detailed information about the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. pte.husubstack.com
Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map would be calculated to visualize the electron density distribution across this compound. This map would show electron-rich regions (in red), such as the oxygen atoms of the hydroxyl and carbonyl groups, which are susceptible to electrophilic attack. Electron-deficient regions (in blue), likely around the hydroxyl proton, indicate sites for nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The location of the HOMO indicates the site of electron donation (nucleophilicity), while the LUMO shows the site of electron acceptance (electrophilicity). The energy gap between the HOMO and LUMO is a predictor of the molecule's kinetic stability and reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich oxygen atoms or the ethynyl pi system, while the LUMO may be centered on the carbonyl group of the Boc moiety. scirp.org
Calculated Spectroscopic Properties: Quantum chemistry can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure and conformation of the synthesized molecule. DFT calculations have been widely used to corroborate the structures of complex heterocyclic compounds. taylorandfrancis.comrsc.org
Future Perspectives and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chiral piperidine (B6355638) derivatives is a critical step in the production of many pharmaceuticals. chemicalbook.comderpharmachemica.com Traditional methods for producing enantiomerically pure compounds like (S)-1-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, often rely on chemical resolution of a racemic mixture. chemicalbook.comderpharmachemica.com These processes can be inefficient, with theoretical maximum yields of only 50%, and may involve costly resolving agents. derpharmachemica.comgoogle.com
Future research will likely focus on developing more direct, atom-economical, and sustainable methods to synthesize 1-Boc-3-ethynyl-3-hydroxypiperidine. A significant area of opportunity lies in biocatalysis. The asymmetric reduction of the ketone precursor, N-Boc-3-piperidone, using ketoreductase (KRED) enzymes or whole-cell biocatalysts like Pichia pastoris and baker's yeast has proven highly effective for producing chiral hydroxypiperidines. derpharmachemica.comresearchgate.netresearchgate.netresearchgate.net These biocatalytic methods offer numerous advantages, including high enantioselectivity (often >99% ee), mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry. researchgate.netmdpi.com Adapting these enzymatic systems for the stereoselective reduction of a corresponding ethynyl-ketone precursor would be a primary goal.
Another promising strategy involves synthesis from inexpensive chiral starting materials. For instance, a patented method describes the synthesis of (S)-1-Boc-3-hydroxypiperidine starting from (R)-glyceraldehyde acetonide through a multi-step sequence, thereby avoiding a resolution step. google.com The development of similar chiral pool-based routes to this compound could provide a cost-effective and scalable manufacturing process.
| Feature | Chemical Resolution Method | Biocatalytic/Asymmetric Synthesis |
| Starting Material | Racemic 3-hydroxypiperidine (B146073) or precursor | Prochiral ketone (e.g., N-Boc-3-piperidone) |
| Key Step | Separation of enantiomers using a chiral resolving agent | Asymmetric reduction using enzymes (KRED) or whole cells |
| Max Theoretical Yield | <50% derpharmachemica.com | ~100% mdpi.com |
| Selectivity | Dependent on resolving agent and crystallization | High enantioselectivity (>99% ee often achieved) researchgate.netresearchgate.net |
| Process Conditions | Often requires multiple protection/deprotection steps | Mild, aqueous conditions researchgate.net |
| Sustainability | Higher cost, potential for hazardous reagents/solvents | Greener, more environmentally friendly process derpharmachemica.comresearchgate.net |
Exploration of Novel Catalytic Systems for Selective Functionalization
The unique structure of this compound presents an opportunity for selective functionalization using modern catalytic systems. The terminal alkyne is a particularly versatile functional group, amenable to a wide range of transformations.
Future research will undoubtedly explore its use in copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, the cornerstone of "click chemistry." This would allow for the facile conjugation of the piperidine scaffold to a vast array of molecules, including biomolecules, fluorescent dyes, or other pharmacophores. Furthermore, the alkyne can participate in various metal-catalyzed cross-coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to build more complex carbon skeletons.
Another key research avenue is the selective C-H functionalization of the piperidine ring itself. Recent advances have demonstrated the ability to functionalize N-Boc protected heterocycles with high levels of regio- and stereocontrol. beilstein-journals.orgnih.gov By employing appropriate directing groups and transition-metal catalysts (e.g., rhodium, palladium, iridium), it may be possible to selectively introduce substituents at positions C2, C4, or C5 of the piperidine ring, leaving the ethynyl (B1212043) and hydroxyl groups intact for subsequent modifications. The development of ligand-controlled regiodivergent methods, which allow selective functionalization of different positions by simply changing the ligand on the metal catalyst, would be a particularly powerful tool. nih.gov
| Reaction Type | Functional Group | Potential Catalytic System | Outcome |
| Azide-Alkyne Cycloaddition | Ethynyl | Copper(I) or Ruthenium(II) | Formation of a triazole ring, linking to other molecules |
| Sonogashira Coupling | Ethynyl | Palladium/Copper | C-C bond formation with aryl/vinyl halides |
| C-H Functionalization | Piperidine Ring (C-H bonds) | Palladium, Rhodium, or Iridium with directing groups | Introduction of new substituents at specific ring positions beilstein-journals.org |
| Etherification/Esterification | Hydroxyl | Organocatalysts or Metal Catalysts | Modification of the hydroxyl group |
Expansion of Applications in Chemical Biology and Drug Discovery Beyond Intermediates
While piperidine derivatives are vital intermediates in drug synthesis, the unique functionality of this compound positions it for use as a more advanced tool in chemical biology and as a core fragment in drug discovery. chemicalbook.comguidechem.com
The terminal alkyne group makes this compound an ideal candidate for the development of chemical probes. For example, it can be incorporated into a larger bioactive molecule as a "tag" for target identification and validation studies using techniques like affinity-based protein profiling. After the probe binds to its biological target, the alkyne handle can be "clicked" with a reporter tag (e.g., biotin (B1667282) for pulldown experiments or a fluorophore for imaging), allowing for identification and characterization of the target protein.
In drug discovery, this compound is a valuable starting point for fragment-based lead discovery (FBLD). The piperidine core provides a three-dimensional scaffold that can position the ethynyl and hydroxyl groups into protein binding pockets. The alkyne can then be used as a vector to "grow" the fragment into a more potent lead molecule by clicking it to a library of diverse chemical entities. This modular approach allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies. acs.org
Integration with Machine Learning and Artificial Intelligence in Synthetic Design
The fields of organic synthesis and drug discovery are being transformed by the integration of machine learning (ML) and artificial intelligence (AI). iscientific.orgnih.gov These technologies offer powerful tools for accelerating the development and application of compounds like this compound.
Furthermore, ML is playing an increasingly important role in computer-aided drug design (CADD). frontiersin.orgnih.gov Generative models can design novel molecules in silico with desired pharmacological properties. dntb.gov.ua A scaffold like this compound could be used as a starting point for these models. By exploring virtual chemical space around this core, ML algorithms can predict the biological activity, toxicity, and pharmacokinetic profiles of thousands of potential derivatives. acs.orgdntb.gov.ua This in silico screening process can prioritize the most promising compounds for actual synthesis and testing, dramatically reducing the time and cost associated with traditional drug discovery pipelines.
Q & A
Q. How can I synthesize 1-Boc-3-ethynyl-3-hydroxypiperidine with high purity?
Methodological Answer: The synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization at the 3-position. A common approach is:
Boc Protection : React 3-ethynyl-3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or THF solvent under basic conditions (e.g., DMAP or triethylamine) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc group integration (e.g., tert-butyl peak at ~1.4 ppm) and ethynyl/hydroxy proton signals .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₉NO₃: calculated 230.14, observed 230.13) .
- IR Spectroscopy : Detect hydroxyl (~3200–3500 cm⁻¹) and ethynyl (~2100 cm⁻¹) stretches .
Q. How should I handle hygroscopicity or stability issues during storage?
Methodological Answer:
- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Desiccants (e.g., molecular sieves) prevent hydrolysis of the Boc group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via TLC or HPLC for degradation products like free piperidine .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the ethynyl group in cross-coupling reactions?
Methodological Answer:
- Mechanistic Study : Use DFT calculations (e.g., Gaussian 09) to model the ethynyl group’s electron density and steric hindrance from the Boc-protected piperidine. Compare with experimental Sonogashira coupling yields using aryl halides .
- Experimental Design : Vary catalysts (Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency. Monitor regioselectivity via ¹H NMR .
Q. How can I resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Data Reconciliation :
- Solvent Screening : Test solubility in DCM, THF, DMSO, and water using gravimetric analysis.
- Temperature Dependence : Measure solubility at 25°C vs. 40°C to identify discrepancies caused by polymorphic forms .
- Cross-Validate : Compare results with published studies using standardized methods (e.g., OECD 105 guidelines) .
Q. What strategies mitigate racemization during functionalization of the 3-hydroxy group?
Methodological Answer:
- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee) after derivatization .
- Steric Protection : Introduce bulky temporary protecting groups (e.g., TBS or Trityl) to shield the stereocenter during reactions .
- Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone bath) to slow racemization kinetics .
Q. How can computational modeling predict metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaDrug to simulate cytochrome P450-mediated oxidation and glucuronidation .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite identification .
Methodological Guidance
Q. How to design a robust protocol for Boc deprotection without side reactions?
Methodological Answer:
- Acid Selection : Compare TFA (2h, 0°C→RT) vs. HCl/dioxane (4h, RT). Monitor by TLC for complete deprotection .
- Quenching : Neutralize with aqueous NaHCO₃ or ion-exchange resin to avoid β-elimination of the ethynyl group .
Q. What are best practices for ensuring reproducibility in multi-step syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
